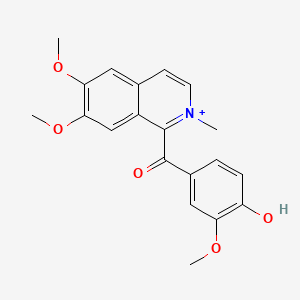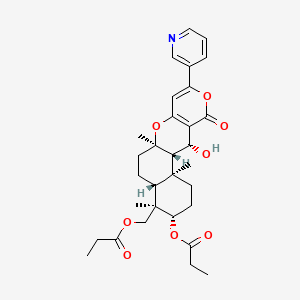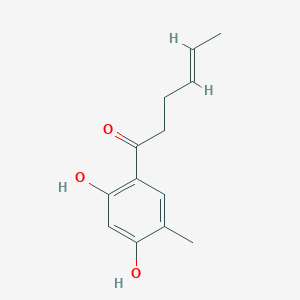
Sohirnone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sohirnone A is a natural product found in Amanses, Trichoderma, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Sohirnone A's Antibacterial Activity : Sohirnone A, derived from the fungus Penicillium notatum, shows weak antibacterial properties, though it is inactive against fungi and algae. Its structure was determined by spectroscopic methods (Maskey, Grün-wollny, & Laatsch, 2005).
- Antibacterial Activity in Mangrove Fungus : A study on the endophytic fungus Penicillium sp. GD6 from Chinese mangrove Bruguiera gymnorrhiza identified 2-deoxy-sohirnone C, which exhibited moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (Jiang et al., 2018).
Antifungal Properties
- Antifungal Activity : Sohirnone A, isolated from the endophytic fungus Trichoderma longibrachiatum YM311505, exhibits antifungal activities against Pyricularia oryzae and Candida albicans (Xuan et al., 2014).
Miscellaneous Applications
- Alga-Epiphytic Fungus Derivatives : Trichoderma reesei Z56-8, an epiphyte from the marine brown alga Sargassum sp., yielded sohirnone A among other compounds, representing a significant discovery in marine algicolous T. reesei (Ma, Shi, & Ji, 2021).
- Derivatives from Mangrove Fungus : In Penicillium chrysogenum V11, an endophytic fungus from mangrove, sohirnone A was isolated, which showed moderate to weak antifungal activities against certain pathogens (Zhu et al., 2018).
Eigenschaften
Produktname |
Sohirnone A |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+ |
InChI-Schlüssel |
PZLKKLWFFFEJHP-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O |
Kanonische SMILES |
CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O |
Synonyme |
3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one sohirnone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



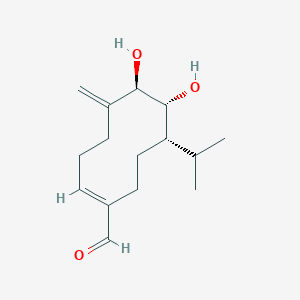
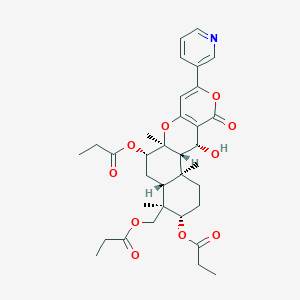
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-3,1-propanediyl]bis-](/img/structure/B1245619.png)
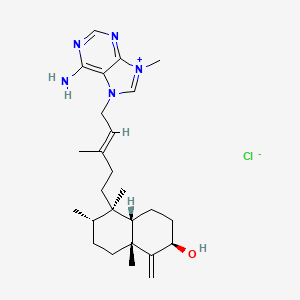
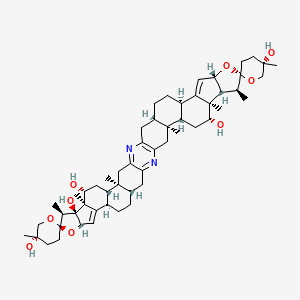
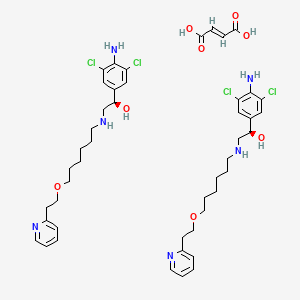
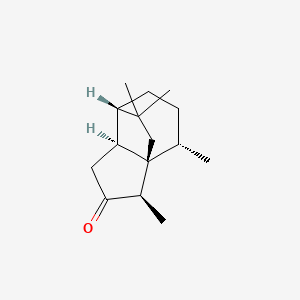
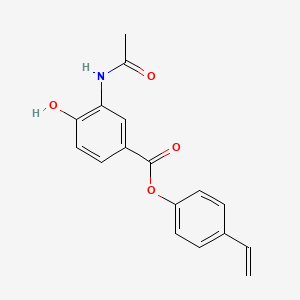
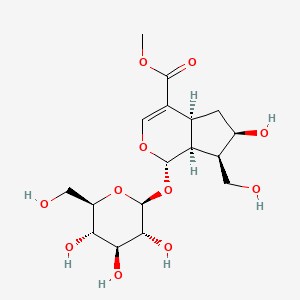
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol](/img/structure/B1245632.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one](/img/structure/B1245633.png)
![(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione](/img/structure/B1245634.png)
